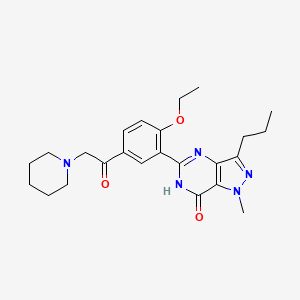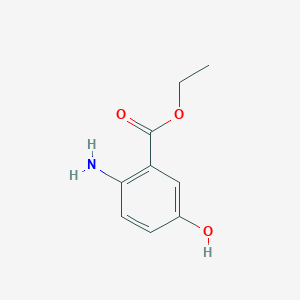
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide
Übersicht
Beschreibung
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of a phthalimide group attached to an acetamide moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide typically involves the reaction of phthalimide with chloroacetic acid or its derivatives. One common method includes the following steps:
Formation of Phthalimide Anion: Phthalimide is treated with a strong base such as sodium hydride (NaH) to form the phthalimide anion.
Nucleophilic Substitution: The phthalimide anion reacts with chloroacetic acid or its ester derivative under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and acetic acid.
Substitution Reactions: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles such as amines or alcohols can be used under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phthalimide and acetic acid.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation/Reduction: Different oxidation states of the compound or reduced forms.
Wissenschaftliche Forschungsanwendungen
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The phthalimide group is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-Phthaloylglycine: A similar compound with a glycine moiety instead of an acetamide group.
Phthalimidooxyacetic Acid: Another derivative with an acetic acid moiety.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is unique due to its specific structure, which combines the properties of phthalimide and acetamide. This combination allows for versatile chemical reactivity and a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
113211-25-9 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) |
InChI-Schlüssel |
GEOOVYBHZDGENN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8810958.png)
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B8810966.png)










![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
